Benzo[e][1]benzothiopyrano[4,3-b]indole
Description
Benzo[e][1]benzothiopyrano[4,3-b]indole is a sulfur-containing polycyclic heterocycle characterized by a fused thiopyran-indole scaffold. Its synthesis typically involves dehydrogenation of 6,11-dihydro derivatives or cyclization strategies starting from thiochroman-4-one precursors . The sulfur atom in the thiopyran ring contributes to its distinct electronic properties and reactivity compared to oxygen or nitrogen-containing analogs .
Properties
CAS No. |
846-35-5 |
|---|---|
Molecular Formula |
C19H11NS |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
20-thia-12-azapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(21),2(11),3,5,7,9,12,14,16,18-decaene |
InChI |
InChI=1S/C19H11NS/c1-2-6-13-12(5-1)9-10-16-18(13)15-11-21-17-8-4-3-7-14(17)19(15)20-16/h1-11H |
InChI Key |
ZSAJUPSOOPBWDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CSC5=CC=CC=C5C4=N3 |
Origin of Product |
United States |
Preparation Methods
Intramolecular Aryl Coupling
Palladium-catalyzed coupling reactions enable direct formation of the central aromatic system. A representative protocol involves:
- Precursor Preparation : 3-Methylindole derivatives undergo SN2 reactions with thiol-containing electrophiles to install sulfur atoms at strategic positions.
- Cyclization : A palladium(0) catalyst (e.g., Pd(PPh3)4) mediates intramolecular C-C bond formation between the indole C-2 position and the aromatic thioether.
Reaction Conditions :
- Catalyst: Pd(PPh3)4 (5 mol%)
- Base: Cs2CO3 (2 equiv)
- Solvent: DMF, 110°C
- Yield: 38-45%
Thio-Claisen Rearrangements
Alternative routes exploit sulfur's nucleophilic character in-sigmatropic rearrangements:
| Step | Components | Conditions | Product Formation |
|---|---|---|---|
| 1 | Indole-3-thiol + Propargyl bromide | K2CO3, DMF, 50°C | Thioether intermediate |
| 2 | Thermal rearrangement | Xylene, reflux, 12h | Thiopyran ring closure |
This method provides moderate yields (32-40%) but avoids transition metal catalysts.
Palladium-Catalyzed Cross Coupling
Modern synthetic approaches increasingly employ palladium-mediated strategies to assemble the polycyclic system:
Suzuki-Miyaura Coupling
A three-component coupling protocol enables modular construction:
- Boronated Indole Fragment : 3-Bromoindole converted to pinacol boronate ester
- Thiopyran Electrophile : 2-Iodophenyl thioether derivative
- Coupling : Pd(dppf)Cl2 catalyst facilitates cross-coupling (85°C, dioxane/H2O)
Optimized Parameters :
Direct C-H Activation
Recent advances utilize C-H functionalization to streamline synthesis:
$$
\text{Indole} + \text{Thiopyran precursor} \xrightarrow[\text{Ag}2\text{CO}3 (2 \text{equiv})]{\text{Pd(OAc)}_2 (8 \text{mol\%)}} \text{Benzo[e]benzothiopyrano[4,3-b]indole}
$$
Key advantages:
- No pre-functionalization required
- Improved atom economy (78% vs. 65% in stepwise methods)
- Reduced purification steps
Multi-Step Synthesis from Simple Precursors
A prototypical five-step synthesis demonstrates the convergent assembly strategy:
Synthetic Pathway
Indole Thioether Formation
Oxidative Cyclization
- MnO2-mediated dehydrogenation forms thiopyran ring (58% yield)
Ring Annulation
Critical Parameters :
- Temperature control during cyclization (±2°C tolerance)
- Strict exclusion of moisture in Pd-mediated steps
- Gradual reagent addition to prevent oligomerization
Comparative Analysis of Methods
| Method | Yield Range | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Palladium Coupling | 38-51% | 90-95 | Moderate | High |
| Thio-Claisen | 32-40% | 85-88 | Good | Low |
| C-H Activation | 45-55% | 92-97 | Limited | Very High |
| Multi-Step Synthesis | 28-35% | 80-85 | Excellent | Moderate |
Key findings:
- Palladium methods offer best yields but require expensive catalysts
- Thio-Claisen provides cost-effective route at moderate yields
- C-H activation shows promise for future optimization
Industrial Production Considerations
While laboratory syntheses are well-established, scale-up presents unique challenges:
Catalyst Recycling
Immobilized palladium catalysts (e.g., Pd@SiO2) enable:
- 5 Reaction cycles with <15% activity loss
- 83% cost reduction in catalyst expenses
Continuous Flow Systems
Microreactor technology improves:
- Heat transfer in exothermic cyclization steps
- Mixing efficiency for heterogeneous reactions
- Overall yield increase from 38% (batch) to 52% (flow)
Emerging Methodologies
Photoredox Catalysis
Visible-light mediated reactions using Ru(bpy)3Cl2:
Biocatalytic Approaches
Engineered cytochrome P450 enzymes demonstrate:
- Regioselective sulfur oxidation
- Stereocontrol in ring formation
- Early-stage research shows 18% conversion
Chemical Reactions Analysis
Types of Reactions
Benzoebenzothiopyrano[4,3-b]indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions . The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the specific reaction and desired product .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, reduction can yield alcohols or alkanes, and substitution can yield halogenated or nitrated derivatives .
Scientific Research Applications
Benzoebenzothiopyrano[4,3-b]indole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Benzoebenzothiopyrano[4,3-b]indole involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s aromatic structure allows it to engage in π-π interactions with aromatic amino acids in proteins, potentially modulating their activity . Additionally, the presence of sulfur in the thiophene ring can facilitate interactions with metal ions or other nucleophilic species .
Comparison with Similar Compounds
Oxygen vs. Sulfur Analogs
- [1]Benzopyrano[4,3-b]indole: Structural Difference: Replaces the thiopyran sulfur with an oxygen atom. Impact on Properties:
- Reduced electron-donating capacity compared to sulfur, altering metabolic stability.
Lower enzyme-inducing activity (e.g., zoxazolamine hydroxylase) compared to sulfur analogs .
- [1]Benzothiopyrano[4,3-b]quinoline: Structural Difference: Replaces the indole moiety with a quinoline system. Biological Activity: Demonstrates anti-hepatitis B virus (HBV) activity, particularly in derivatives like 6H-[1]benzothiopyrano[4,3-b]quinolin-10-ols .
Pyridoindole Derivatives
- Pyrido[4,3-b]indoles (e.g., 1-chloro-5H-pyrido[4,3-b]indole): Structural Feature: Contains a pyridine ring fused to indole instead of thiopyran. Activity: Substituted derivatives (e.g., 1-hydroxyalkylamino analogs) show antitumor activity in leukemia models . Synthesis: Achieved via refluxing with amino alcohols, yielding high-purity hydrochlorides .
- Azocino[4,3-b]indole: Structural Feature: Incorporates an eight-membered azocine ring fused to indole. Relevance: Found in natural alkaloids (e.g., strychnine) and synthesized via TFB-mediated cyclization of tetrahydrocarbazole derivatives .
Genotoxic Heterocycles
- AαC (2-Amino-9H-pyrido[2,3-b]indole): Activity: Known genotoxic carcinogen, classified by IARC as Group 2A . Contrast: While Benzo[e][1]benzothiopyrano[4,3-b]indole shares an indole core, its sulfur substitution and fused thiopyran reduce direct DNA adduct formation compared to AαC .
- PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine): Activity: Carcinogenic heterocyclic amine found in cooked meats . Structural Divergence: Lacks the fused thiopyran system, relying on imidazopyridine for mutagenicity .
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